

A Comparative Guide to the ^1H and ^{13}C NMR Analysis of Diethyl Allylmalonate

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Compound of Interest

Compound Name: *Diethyl allylmalonate*

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Methodological Guide

This guide provides a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **diethyl allylmalonate**, a valuable building block in organic synthesis. For comparative purposes, we also present data for the structurally related diethyl diallylmalonate. Detailed experimental protocols are provided to ensure reproducibility, and a logical workflow for NMR-based structural elucidation is presented visually.

^1H and ^{13}C NMR Data Comparison

The chemical shifts (δ) in parts per million (ppm) for **diethyl allylmalonate** and its analogue, diethyl diallylmalonate, are summarized below. These values are indicative of the chemical environment of the protons and carbon atoms within the molecules.

Table 1: ^1H NMR Data

Compound	Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Diethyl allylmalonate	-CH ₃ (ethyl)	1.25	Triplet	7.1
-CH ₂ - (ethyl)	4.19	Quartet	7.1	
-CH ₂ - (allyl)	2.65	Doublet	7.3	
=CH ₂ (allyl)	5.10	Multiplet		
=CH- (allyl)	5.75	Multiplet		
-CH- (malonate)	3.40	Triplet	7.3	
Diethyl diallylmalonate	-CH ₃ (ethyl)	1.20	Triplet	7.1
-CH ₂ - (ethyl)	4.14	Quartet	7.1	
-CH ₂ - (allyl)	2.60	Doublet	7.2	
=CH ₂ (allyl)	5.05	Multiplet		
=CH- (allyl)	5.70	Multiplet		

Table 2: ¹³C NMR Data

Compound	Assignment	Chemical Shift (δ) in ppm
Diethyl allylmalonate	-CH ₃ (ethyl)	14.0
-CH ₂ - (ethyl)		61.3
-CH ₂ - (allyl)		34.5
=CH ₂ (allyl)		118.9
=CH- (allyl)		132.9
-CH- (malonate)		51.9
C=O (ester)		168.9
Diethyl diallylmalonate	-CH ₃ (ethyl)	14.1
-CH ₂ - (ethyl)		61.0
-CH ₂ - (allyl)		37.5
=CH ₂ (allyl)		118.1
=CH- (allyl)		134.2
C (quaternary malonate)		57.8
C=O (ester)		170.8

Experimental Protocols

The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of organic compounds like **diethyl allylmalonate**.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual peaks should not overlap with signals from the analyte.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point. In many modern spectrometers, the solvent peak

can be used as a secondary reference.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The data presented in this guide were acquired on a Bruker AVANCE 300 spectrometer.[\[1\]](#) However, any modern NMR spectrometer with a field strength of 300 MHz or higher is suitable.
- The instrument is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei.
- The sample is placed in the magnet, and the magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift.
- Shimming is performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved signals.

3. Data Acquisition:

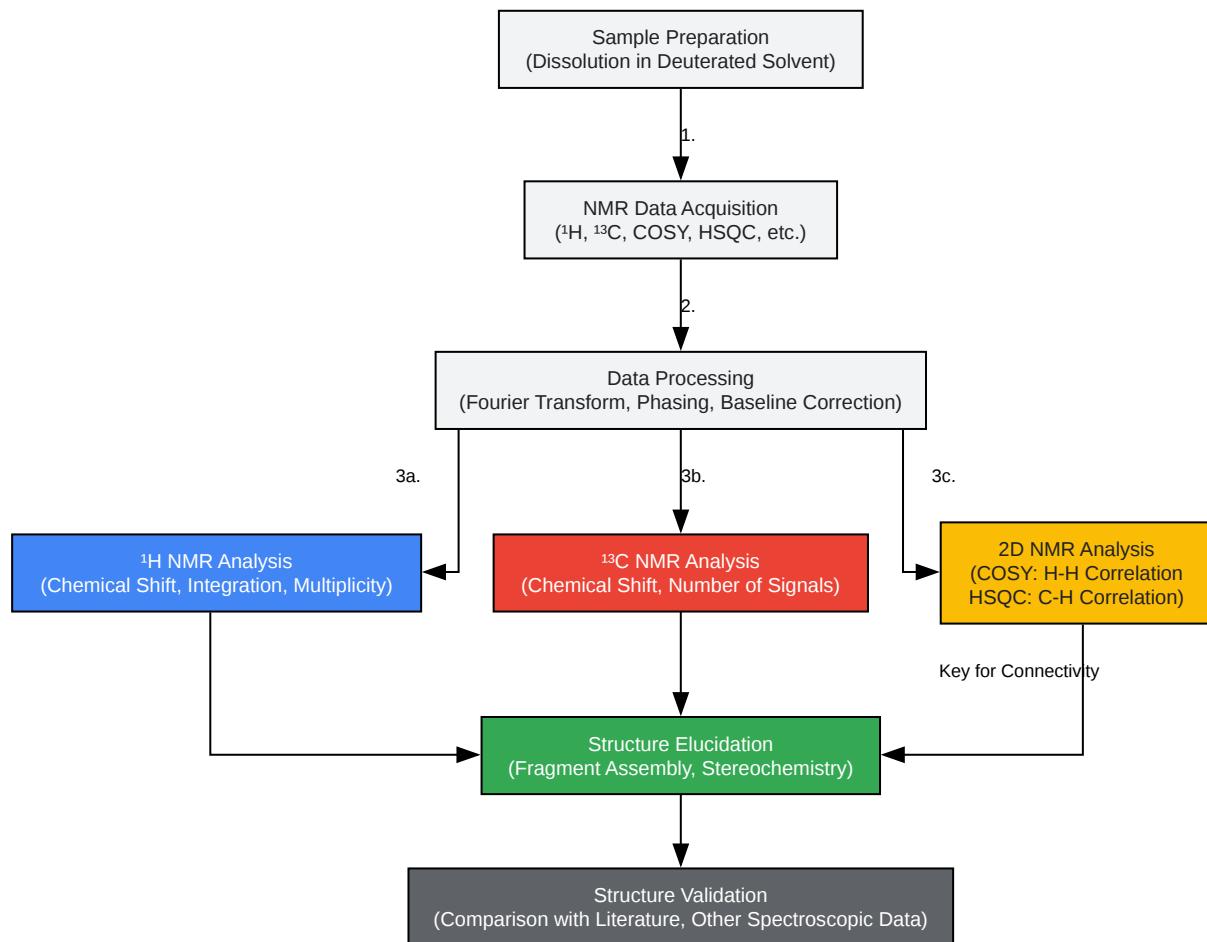
- ^1H NMR:
 - A standard single-pulse experiment is typically used.
 - Key parameters include the pulse angle (e.g., 30° or 90°), the acquisition time (typically 2-4 seconds), and the relaxation delay (1-5 seconds).
 - A number of scans (e.g., 8 or 16) are acquired and averaged to improve the signal-to-noise ratio.
- ^{13}C NMR:
 - A proton-decoupled experiment is most common to simplify the spectrum and enhance the signal of the less sensitive ^{13}C nucleus.
 - Due to the low natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 128 or more) and a longer acquisition time are often required.

4. Data Processing:

- The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum.
- The spectrum is phased to ensure all peaks are in the positive absorptive mode.
- The baseline is corrected to be flat.
- The chemical shifts are referenced to TMS (0.00 ppm).
- For ^1H NMR spectra, the signals are integrated to determine the relative number of protons giving rise to each peak.

Structural Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic molecule using NMR spectroscopy.

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Caption: A flowchart illustrating the key stages of NMR-based structural analysis.

This guide provides a foundational understanding of the NMR characteristics of **diethyl allylmalonate** and a framework for conducting similar analyses. The provided data and protocols are intended to support researchers in their synthetic and analytical endeavors.

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References

- 1. Diethyl allylmalonate | C10H16O4 | CID 74900 - PubChem [pubchem.ncbi.nlm.nih.gov]
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